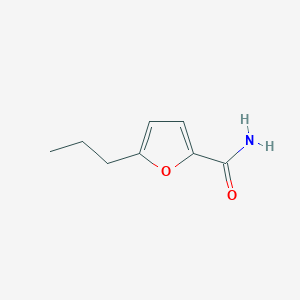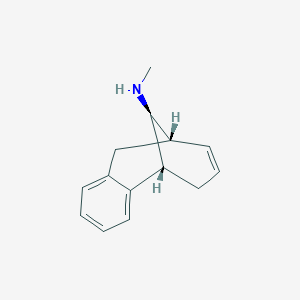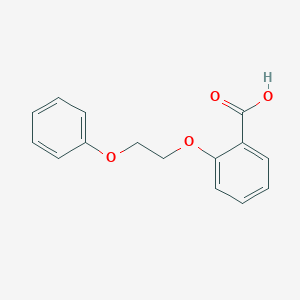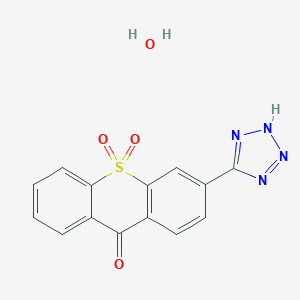![molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2](/img/structure/B11200.png)
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
描述
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a chemical compound with the molecular formula C7H9NOS . It is also known as 5,6,7,7a-Tetrahydrothieno pyridin-2 (4H)-one hydrochloride .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of Prasugrel . Prasugrel is a medication used to prevent blood clots in people with acute coronary syndrome who are undergoing a procedure after a recent heart attack or stroke, and in people with certain disorders of the heart or blood vessels .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[3,2-c]pyridin-2(4H)-one ring system . The molecular weight is 191.67 .Chemical Reactions Analysis
As an intermediate, this compound is involved in the synthesis of other compounds. For example, it is used in the production of Prasugrel .Physical And Chemical Properties Analysis
This compound is a cream solid . It has a melting point of 2100C (dec) and is soluble in DMSO, Methanol, and Water . It should be stored in an inert atmosphere, under -20°C .科学研究应用
Inhibition of Platelet Aggregation
A derivative of the compound, 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine hydrochloride (Ticlopidine), has been found to inhibit platelet aggregation . This makes it potentially useful in preventing blood clots and related cardiovascular conditions.
Inhibition of Blood-borne Metastasis
The same derivative, Ticlopidine, has been examined for its inhibitory effects on blood-borne metastasis using three different rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma, AH130) . It resulted in a significant decrease of pulmonary metastasis induced by i.v. injection of B16 melanoma and AH130 .
Inhibition of Spontaneous Pulmonary Metastasis
Ticlopidine has also been found to inhibit spontaneous pulmonary metastasis of Lewis lung carcinoma . This suggests potential applications in cancer treatment, particularly in preventing the spread of cancer to the lungs.
Hedgehog (Hh) Signalling Inhibition
Novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and demonstrated promising Hh and Smoothened (Smo) inhibition . The Hh signalling pathway plays an important role in embryonic development and adult tissue homeostasis, and its activation is implicated in several types of human cancers .
Development of Anticancer Agents
Given the role of the Hh signalling pathway in various cancers, inhibitors of this pathway, such as the novel tetrahydrothieno[3,2-c]pyridine derivatives, could be promising anticancer agents .
作用机制
Target of Action
A similar compound, clopidogrel, is known to target platelets .
Mode of Action
, a related compound has been shown to inhibit the aggregation of platelets.
Biochemical Pathways
Related compounds have been shown to affect platelet aggregation pathways .
Result of Action
A related compound has been shown to inhibit platelet aggregation and decrease pulmonary metastasis .
安全和危害
The compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
未来方向
属性
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548312 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
CAS RN |
109904-37-2 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common degradation pathways of Prasugrel and how does this relate to the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one?
A1: Research indicates that Prasugrel is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions. [] One of the significant degradation products identified is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, which forms specifically under acidic, basic, and neutral hydrolysis. [] This highlights the importance of controlling pH during Prasugrel formulation and storage.
Q2: How was 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one identified as a degradation product, and what are its implications for Prasugrel formulation?
A2: This specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, was found to emerge during neutral hydrolysis of Prasugrel in the presence of magnesium stearate, a common pharmaceutical excipient. [] Its identification was achieved using a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. [] This finding suggests that alternative lubricant materials should be explored for Prasugrel tablet formulations to prevent the formation of this degradation product.
Q3: What analytical techniques are crucial for characterizing the degradation products of Prasugrel?
A3: Multiple analytical techniques were employed to successfully separate, identify, and characterize the degradation products of Prasugrel hydrochloride. [] These include:
- Preparative Thin-Layer Chromatography (TLC): This method allowed for the physical separation of the different degradation products formed under various stress conditions. []
- Gas Chromatography-Mass Spectrometry (GC/MS): This technique played a vital role in establishing the mass fragmentation pathway of Prasugrel, which was essential for understanding the structures of its degradation products. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided information about the functional groups present in the degradation products, aiding in their structural elucidation. []
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atom environments within the degradation product molecules, confirming their structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



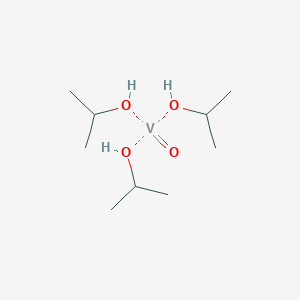
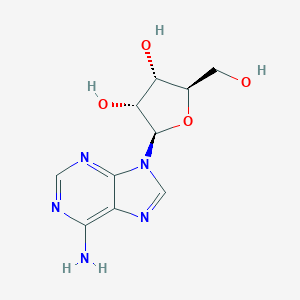
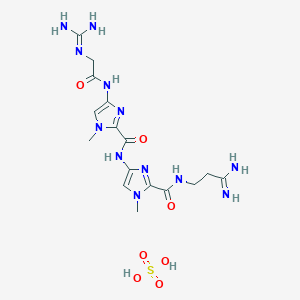
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)


![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
